ANC-1 Exhibits No Growth Disturbance in Glioma and Melanoma Cells, in Contrast to DAC-1 and B-Et-11-OMe
In a comparative study with human glioma (U-343MGa) and mouse melanoma (B16) cells, ANC-1 showed no growth-disturbing effects at concentrations up to 50 ppm boron, mirroring the clinically used BSH. In contrast, DAC-1 and B-Et-11-OMe exhibited growth inhibition at 15 ppm and 50 ppm boron, respectively [1].
| Evidence Dimension | Cytotoxicity (growth disturbance) |
|---|---|
| Target Compound Data | No growth disturbance at 0-50 ppm boron |
| Comparator Or Baseline | BSH: No growth disturbance at 0-50 ppm boron; DAC-1: Growth disturbance at ≥15 ppm boron; B-Et-11-OMe: Growth disturbance at ≥50 ppm boron |
| Quantified Difference | ANC-1 and BSH are non-toxic in this assay; DAC-1 is toxic at 15 ppm; B-Et-11-OMe is toxic at 50 ppm |
| Conditions | In vitro; U-343MGa human glioma cells and B16 mouse melanoma cells; 1-20 h exposure |
Why This Matters
For BNCT, a boron carrier must be non-toxic at therapeutic concentrations to avoid confounding effects; ANC-1 meets this requirement while other experimental carboranes do not.
- [1] Lindström P, Olsson P, Malmqvist J, Pettersson J, Lemmen P, Werner B, Sjöberg S, Olin A, Carlsson J. New carborane-based compounds for boron neutron capture therapy: binding and toxicity of ANC-1, DAC-1 and B-Et-11-OMe in cultured human glioma and mouse melanoma cells. Anticancer Drugs. 1994 Feb;5(1):43-52. doi: 10.1097/00001813-199402000-00007. PMID: 8186429. View Source
